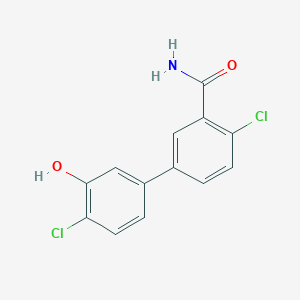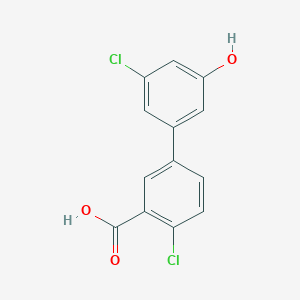
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% (2C5F3MPP) is a phenolic compound with a wide range of applications in scientific research and in the laboratory. It is a white crystalline solid with a melting point of 129-130°C and a boiling point of 321-323°C. It is soluble in ethanol and methanol, and slightly soluble in water. 2C5F3MPP is used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst in chemical reactions, and as a solvent for various organic compounds.
Scientific Research Applications
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent for various organic compounds. It is also used in the synthesis of a variety of pharmaceuticals and agrochemicals. Additionally, 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% can be used as a fluorescent probe in fluorescence spectroscopy and as a fluorescent dye in fluorescence microscopy.
Mechanism of Action
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is a phenolic compound that acts as a Lewis acid in organic reactions. It is capable of forming hydrogen bonds with other molecules, which makes it useful as a catalyst in a variety of chemical reactions. Additionally, it is capable of forming complexes with other molecules, which makes it useful as a reagent in organic synthesis.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it is soluble in a variety of organic solvents, which makes it useful for a variety of organic synthesis reactions. However, it is not soluble in water, which can limit its use in certain laboratory experiments.
Future Directions
There are several potential future directions for the use of 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%. It could be used as a fluorescent probe in fluorescence spectroscopy and fluorescence microscopy. Additionally, it could be used as a catalyst in the synthesis of a variety of pharmaceuticals and agrochemicals. It could also be used as a reagent in organic synthesis reactions. Finally, it could be used as a solvent for a variety of organic compounds.
Synthesis Methods
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 2-chlorophenol with 2-fluoro-3-trifluoromethyl phenyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces the desired product in high yields.
properties
IUPAC Name |
2-chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-10-5-4-7(6-11(10)19)8-2-1-3-9(12(8)15)13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCQRXNGXCUPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686156 |
Source


|
| Record name | 4-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261951-74-9 |
Source


|
| Record name | 4-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)








